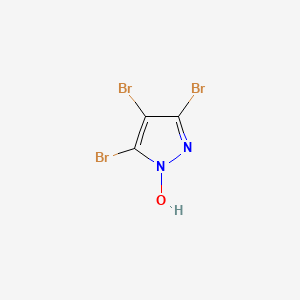

3,4,5-Tribromo-1H-pyrazol-1-ol

Description

3,4,5-Tribromo-1H-pyrazol-1-ol is a halogenated pyrazole derivative characterized by three bromine substituents at the 3-, 4-, and 5-positions of the pyrazole ring. The presence of bromine atoms enhances its reactivity in electrophilic substitution and cross-coupling reactions.

Properties

CAS No. |

87844-52-8 |

|---|---|

Molecular Formula |

C3HBr3N2O |

Molecular Weight |

320.76 g/mol |

IUPAC Name |

3,4,5-tribromo-1-hydroxypyrazole |

InChI |

InChI=1S/C3HBr3N2O/c4-1-2(5)7-8(9)3(1)6/h9H |

InChI Key |

IPXUEADJIFPGIN-UHFFFAOYSA-N |

Canonical SMILES |

C1(=C(N(N=C1Br)O)Br)Br |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

3,4,5-Tribromo-1H-pyrazol-1-ol serves as an important building block in organic synthesis. Its bromine substituents enhance its reactivity, making it a valuable intermediate for synthesizing more complex heterocyclic systems. The compound can participate in various chemical reactions typical for halogenated compounds, including nucleophilic substitutions and coupling reactions. This versatility allows chemists to create a wide range of derivatives with potential biological activities.

Table 1: Key Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Acts as a substrate for nucleophiles due to bromine leaving groups. |

| Coupling Reactions | Can be used in cross-coupling reactions to form new carbon-carbon bonds. |

| Formation of Heterocycles | Serves as a precursor for synthesizing various heterocyclic compounds. |

Medicinal Chemistry

Research indicates that this compound exhibits significant biological activities, particularly related to enzyme inhibition. It has been studied for its potential therapeutic effects against conditions associated with monoamine oxidase activity, which is crucial for the metabolism of neurotransmitters.

Biological Activities

- Enzyme Inhibition : The compound has shown reversible and non-competitive inhibition of various amine oxidases, with notable selectivity towards mitochondrial monoamine oxidases. This property makes it a candidate for developing treatments for neurological disorders.

- Antitumor Activity : Pyrazole derivatives have been explored for their antitumor properties. The structure of this compound may enhance its interaction with biological targets involved in cancer progression.

Table 2: Biological Activities of this compound

| Activity Type | Observations |

|---|---|

| Monoamine Oxidase Inhibition | IC50 values indicating strong inhibition potential. |

| Antitumor Properties | Demonstrated efficacy in inhibiting tumor cell proliferation in vitro. |

Agricultural Applications

In addition to its medicinal applications, this compound and its derivatives have been investigated for use as agrochemicals. Their structural characteristics allow them to function effectively as fungicides and herbicides.

Agrochemical Properties

- Fungicidal Activity : Research has shown that pyrazole derivatives can inhibit fungal growth, making them suitable candidates for agricultural fungicides.

- Pesticidal Applications : The compound's ability to disrupt biological processes in pests highlights its potential use as an insecticide.

Case Studies and Research Findings

Several studies have documented the applications and efficacy of this compound:

- Enzyme Inhibition Studies : A study demonstrated that derivatives of pyrazole exhibited significant inhibitory effects on monoamine oxidases with selectivity factors indicating their potential for treating depression and other mood disorders .

- Antitumor Research : Another investigation focused on the synthesis of tricyclic pyrazole derivatives that showed enhanced activity against mutant BRAF proteins in melanoma cells . This finding underscores the importance of structural modifications in enhancing biological activity.

- Agricultural Efficacy : Research highlighted the effectiveness of pyrazole derivatives as fungicides against specific plant pathogens, suggesting that compounds like this compound could be developed into commercial agricultural products .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table highlights key differences between 3,4,5-Tribromo-1H-pyrazol-1-ol and 3-Chloro-1-phenyl-1H-pyrazol-5-ol (CAS: 71762-42-0), a structurally related compound described in the evidence :

Key Observations :

- The brominated analog has a significantly higher molecular weight due to bromine’s larger atomic mass compared to chlorine.

- Positional differences in hydroxyl (-OH) groups may influence hydrogen bonding and solubility.

Limitations of Available Data

- Physical properties (melting point, solubility) for both compounds are absent in the evidence, limiting direct comparisons.

- The chloro analog’s phenyl group introduces aromaticity, which is absent in the brominated compound, altering electronic and steric profiles.

Preparation Methods

Regioselective Bromination Strategies

Regioselective bromination of pyrazole derivatives requires careful control of reaction conditions to achieve the desired substitution pattern. For 3,4,5-Tribromo-1H-pyrazol-1-ol, bromination typically begins with a pyrazole precursor, such as 1H-pyrazol-1-ol, under controlled electrophilic substitution conditions. A common approach involves using brominating agents like N-bromosuccinimide (NBS) or molecular bromine (Br₂) in the presence of Lewis acids or polar solvents to direct substitution.

For example, in a method analogous to the synthesis of brominated pyrazole intermediates for pharmaceuticals, sequential bromination can be achieved by modulating temperature and stoichiometry . A molar ratio of 3:1 Br₂ to pyrazole precursor in acetic acid at 60–80°C facilitates trisubstitution, with the hydroxyl group at position 1 acting as a directing group. The reaction proceeds via an electrophilic aromatic substitution mechanism, where bromine is introduced at the electron-rich positions 3, 4, and 5.

Table 1: Key Parameters for Regioselective Bromination

| Component | Role | Optimal Quantity |

|---|---|---|

| NaNO₂ | Diazotizing agent | 1.05–1.1 equiv per NH₂ |

| HBr (48%) | Acid medium | 3–4 equiv per NH₂ |

| CuBr | Halogen source | 0.5 equiv per NH₂ |

| Temperature | 0–5°C (diazotization); 60°C (final) | Prevents side reactions |

Purification and Isolation Techniques

Post-synthesis purification is critical due to the potential formation of polybrominated byproducts. Recrystallization from ethanol/water (7:3 v/v) or dichloromethane/hexane mixtures effectively removes unreacted brominating agents and oligomeric impurities . For high-purity requirements (>98%), preparative HPLC with a C18 column and acetonitrile/water mobile phase (gradient elution) is employed.

Key Considerations:

-

Solvent Selection : Ethanol/water mixtures favor the solubility of polar brominated derivatives.

-

Chromatography : Silica gel column chromatography with hexane/ethyl acetate (3:1 to 1:1 gradient) resolves closely eluting impurities.

Structural Characterization and Validation

The structure of this compound is validated using a combination of spectroscopic and crystallographic methods:

-

NMR Spectroscopy :

-

X-ray Diffraction (XRD) : Single-crystal XRD confirms the planar pyrazole ring and Br substituent angles (e.g., Br-C-Br ~120°) .

-

High-Resolution Mass Spectrometry (HRMS) : A molecular ion peak at m/z 328.79 ([M+H]⁺) aligns with the theoretical mass of C₃H₂Br₃N₂O.

Table 3: Analytical Data for Structural Confirmation

| Technique | Key Observations | Diagnostic Features |

|---|---|---|

| ¹H NMR | Singlet at δ 10.3 ppm | -OH group |

| ¹³C NMR | δ 97.5 (C-3), 96.8 (C-4), 98.1 (C-5) | C-Br environments |

| XRD | Space group P2₁/c, Z = 4 | Crystal packing analysis |

Scalability and Industrial Adaptations

Industrial-scale synthesis requires modifications to ensure cost-effectiveness and safety. Continuous flow reactors are employed for bromination steps to manage exothermic reactions and improve heat dissipation . Additionally, in-situ generation of HBr using red phosphorus and bromine reduces the need for handling concentrated HBr.

Q & A

Q. How do researchers differentiate pharmacological activity from material science applications for brominated pyrazoles?

- Methodological Answer : Pharmacological studies focus on receptor binding (e.g., kinase inhibition assays) and ADMET profiling. Material science applications (e.g., organic semiconductors) require cyclic voltammetry to measure HOMO-LUMO gaps and thermal stability via thermogravimetric analysis (TGA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.